molecular formula C6H14N2O B041022 2-Amino-2,3-dimethylbutyramide CAS No. 40963-14-2

2-Amino-2,3-dimethylbutyramide

Cat. No. B041022
CAS RN: 40963-14-2
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enzymatic production of 2-Amino-2,3-dimethylbutyramide (ADBA) from 2-amino-2,3-dimethylbutyronitrile (ADBN) has been developed, demonstrating the potential for industrial application. This synthesis involves the use of Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) resistant to cyanide, thus overcoming the inhibition of NHase by cyanide dissociated from ADBN through temperature control (Lin et al., 2011).

Molecular Structure Analysis

The crystal structure determination of related compounds provides insight into the molecular structure of 2-Amino-2,3-dimethylbutyramide analogs. X-ray crystallography technique and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR have been utilized to analyze the structural characteristics of similar compounds, revealing details such as hydrogen bonding, molecular geometry, and conformation (Aghbash et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Amino-2,3-dimethylbutyramide-related compounds have been studied through spectral analysis and quantum chemical studies. These studies include investigations of molecular geometry, natural bond orbital analysis, and chemical reactivity descriptors, which show the potential nonlinear optical behavior and reactive sites for nucleophilic attack in similar compounds (Fatma et al., 2015).

Physical Properties Analysis

The physical properties of compounds related to 2-Amino-2,3-dimethylbutyramide, such as thermodynamic properties, have been calculated at different temperatures. These properties include electric dipole moment, polarizability, and first static hyperpolarizability values, indicating the compound's physical behavior under various conditions (Fatma et al., 2015).

Chemical Properties Analysis

The study of the chemical properties of 2-Amino-2,3-dimethylbutyramide and related compounds involves analyzing their reactivity towards different chemical reagents and conditions. The synthesis and characterization of similar compounds provide insights into the chemical behavior, including reactivity towards nucleophilic attack and the influence of substituents on chemical properties (Lin et al., 2011).

Scientific Research Applications

  • Acid-Base Equilibria Study : It is used to study the acid-base equilibria of amino-based pyranoanthocyanins in aqueous solutions (Oliveira et al., 2017).

  • Synthesis of Tetrasubstituted Thiophenes : It assists in the synthesis of tetrasubstituted thiophenes and their derivatives (Sahu et al., 2015).

  • Labeling Reagent in Chromatographic Analysis : It serves as a labeling reagent for liquid chromatographic analysis of amino acids, applicable to quality control of oral polyaminoacid formulations (Gioia et al., 2006).

  • Synthesis of Herbicidal Compounds : It is utilized to synthesize herbicidal compounds containing heterocyclic carboxylic acids (Vasiliev et al., 2004).

  • Chemical Reactions and Adduct Formation : It reacts with formyl-cycloalkanones to yield 1:1 adducts, and with sulfinic acids for 2-sulfinamido-N,N-d derivatives (Chandrasekhar et al., 1975).

  • Medical Applications : 2-Amino-4H-pyran derivatives, which could include structures related to 2-Amino-2,3-dimethylbutyramide, are explored for properties like anticoagulant, spasmolytic, diuretic, anticancer, and cognitive enhancer, potentially useful in treating neurodegenerative diseases (Baghernejad & Fiuzat, 2020).

  • Biocatalyst in Herbicide Synthesis : Recombinant nitrile hydratase in Escherichia coli uses 2-Amino-2,3-dimethylbutyramide as an efficient biocatalyst for its synthesis in imidazolinone herbicides (Deng et al., 2022).

  • Fluorescence and Anticancer Evaluation : Some derivatives have shown significant dual fluorescence and in vitro cytotoxic activity against cancer cells (Premnath et al., 2017).

Safety And Hazards

“2-Amino-2,3-dimethylbutyramide” is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this substance .

Future Directions

The enzymatic synthesis of “2-Amino-2,3-dimethylbutyramide” using whole cells of Rhodococcus boritolerans CCTCC M 208108 has shown potential for industrial application . This process is more environmentally friendly and efficient compared to conventional chemical synthesis methods .

properties

IUPAC Name

2-amino-2,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQUHCGFDFLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2,3-dimethylbutyramide

CAS RN

40963-14-2
Record name 2-Amino-2,3-dimethylbutanamide
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Synthesis routes and methods I

Procedure details

In a similar way, hydrolysis of the (+)-2-amino-2,3-dimethylbutyronitrile with sulfuric acid yields the (-)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C., [α]D25 =-57.14° (c=0.0654 g/ml THF).
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (29.7 ml) is cooled with stirring in an ice-acetone cooling bath. To the acid is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =-7.31° (C=0.0368 g/ml THF) at such a rate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonia is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods III

Procedure details

To concentrated sulfuric acid (29.7 ml), cooled with stirring in an ice-acetone cooling bath, is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =7.31° (c=0.0368 g/ml THF) at such arate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonium hydroxide is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α ]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 g of (-)-2-amino-2,3-dimethylbutyronitrile, [α]D =-6.71° (c=0.03307 g/ml THF) in 10 ml methylene chloride is added with stirring at 80° C. to 13.95 g of concentrated sulfuric acid. The solution is heated for one hour, allowed to cool and 14 g of ice is added. Next, 27 ml of concentrated ammonia is added while cooling. The resulting solution is extracted with methylene chloride (5×25 ml). The combined extracts are dried and evaporated to dryness to afford 3.23 g of title product, mp 81°-83° C., [α]D =+53.04° (c =0.0313 g/ml THF).
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3 g
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10 mL
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14 g
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2,3-dimethylbutyramide
Reactant of Route 2
2-Amino-2,3-dimethylbutyramide
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2-Amino-2,3-dimethylbutyramide
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2-Amino-2,3-dimethylbutyramide
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2-Amino-2,3-dimethylbutyramide
Reactant of Route 6
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2-Amino-2,3-dimethylbutyramide

Citations

For This Compound
48
Citations
ZJ Lin, RC Zheng, YJ Wang, YG Zheng… - Journal of Industrial …, 2012 - academic.oup.com
A novel enzymatic route for the synthesis of 2-amino-2,3-dimethylbutyramide (ADBA), important intermediate of highly potent and broad-spectrum imidazolinone herbicides, from 2-…
Number of citations: 13 academic.oup.com
S Zhu, X Ma, E Su, D Wei - Green Chemistry, 2015 - pubs.rsc.org
From an environmental perspective, utilizing nonconventional solvents (ie green solvents) with low ecological footprints is a highly beneficial alternative to using conventional organic …
Number of citations: 15 pubs.rsc.org
ZJ Lin, RC Zheng, YG Zheng, YC Shen - Biotechnology letters, 2011 - Springer
Cells of a new isolate of Rhodococcus qingshengii harboring nitrile hydratase converted 2-amino-2,3-dimethylbutyronitrile into 2-amino-2,3-dimethylbutyramide (ADBA). Cells also …
Number of citations: 6 link.springer.com
S Deng, S Zhu, X Zhang, X Sun, X Ma, E Su - Processes, 2022 - mdpi.com
In the synthesis of imidazolinone herbicides, 2-Amino-2,3-dimethylbutyramide (ADBA) is an important intermedium. In this study, the recombinant production of nitrile hydratase (NHase) …
Number of citations: 1 www.mdpi.com
AN Vasiliev, AF Lopez, JD Fernandez, AJ Mocchi - Molecules, 2004 - mdpi.com
Substituted imidazolinones containing heterocyclic carboxylic acids as substituents and possessing herbicidal properties were synthesized by cyclization of 2-amino-2,3-…
Number of citations: 11 www.mdpi.com
ZJ Lin, RC Zheng, LH Lei, YG Zheng… - Journal of microbiological …, 2011 - Elsevier
Rapid and direct screening of nitrile-converting enzymes is of great importance in the development of industrial biocatalytic process for pharmaceuticals and fine chemicals. In this paper…
Number of citations: 11 www.sciencedirect.com
YS Wang, F Cheng, RC Zheng, YJ Wang… - World Journal of …, 2011 - Springer
Amidase is a promising synthesis tool for chiral amides and related derivatives. In the present study, the biochemical properties of the Delftia tsuruhatensis CCTCC M 205114 …
Number of citations: 11 link.springer.com
JS Gong, JS Shi, ZM Lu, H Li, ZM Zhou… - Critical reviews in …, 2017 - Taylor & Francis
Nitrile-converting enzymes, including nitrilase and nitrile hydratase (NHase), have received increasing attention from researchers of industrial biocatalysis because of their critical role …
Number of citations: 62 www.tandfonline.com
M Los - The Imidazolinone Herbicides (1991), 2017 - books.google.com
During that time, the product now known as imazamethabenz-methyl (Assert herbicide) was synthesized and is now a commercial product used to control Avena fatua, Alopecurus …
Number of citations: 3 books.google.com
R Tang, Y Shen, M Wang, Y Zhai, Q Gao - Journal of bioscience and …, 2017 - Elsevier
Highlights • DFBN hydration by Rhodococcus ruber CGMCC3090 was investigated systematically. • R. ruber is effective in DFBN hydration given that no formation of the corresponding …
Number of citations: 4 www.sciencedirect.com

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